(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized using specific methods to ensure its purity and efficacy.
Scientific Research Applications
Polymeric Protecting Groups
The synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups utilizes related compounds. These polymers are of interest due to their role as polymeric amino protecting groups (Gormanns & Ritter, 1994).
Thermoresponsive Solution Properties
Certain (meth)acrylamido copolymers show improved solubility in water and alcohols compared to their analogs. This includes a study where polymers were prepared by reacting poly(pentafluorophenyl (meth)acrylate) with various compounds, demonstrating tunable thermosensitive behavior (Chua et al., 2012).
Catalytic Applications
A study on the microreactor of Pd nanoparticles immobilized hollow microspheres of poly[styrene-co-2-(acetoacetoxy) ethyl methacrylate-co-acrylamide] for catalytic hydrodechlorination of chlorophenols in water demonstrates the potential of similar compounds in catalytic applications (Lan et al., 2010).
Synthesis and Characterization
Studies involving the synthesis and characterization of related acrylamide derivatives, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, contribute to our understanding of their structural properties and potential applications (Johnson et al., 2006).
Corrosion Inhibitors
Research on new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlights the practical applications of these compounds in industry (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBPLHRQASQTL-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.